BC-1215

描述

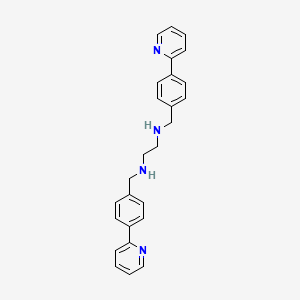

BC-1215 是一种合成的有机化合物,以其作为 F-box 蛋白 3 (Fbxo3) 抑制剂的作用而闻名。

准备方法

合成路线和反应条件

BC-1215 的合成涉及在受控条件下将 N,N’-双(4-吡啶-2-基苯基)甲基)乙烷-1,2-二胺与合适的试剂反应。 详细的合成路线和反应条件是专有的,通常涉及多个步骤,包括中间体的形成和纯化过程 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备以确保最终产品的稳定性和质量。 该化合物通常以固体形式生产,并储存在特定条件下以保持其稳定性 .

化学反应分析

反应类型

BC-1215 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以进行还原反应,生成还原形式。

常用的试剂和条件

这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种催化剂以促进取代反应。 反应条件,包括温度、压力和溶剂选择,都经过优化以获得所需产物 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound 的氧化可能会产生具有改变的生物活性的氧化衍生物,而还原可能会产生更稳定的化合物形式 .

科学研究应用

BC-1215 具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和涉及 F-box 蛋白 3 抑制的研究中的试剂。

生物学: 研究其在调节细胞因子信号通路和其对细胞过程的影响中的作用。

医学: 探索其在治疗炎症性疾病和涉及细胞因子失调的疾病中的潜在治疗应用。

作用机制

BC-1215 通过拮抗肿瘤坏死因子受体相关因子 (TRAF) 细胞因子信号传导中的 F-box 蛋白 3 来发挥其作用。它抑制 Fbxo3 和 TRAF 蛋白之间的相互作用,导致 TRAF 蛋白不稳定并减少促炎细胞因子的产生。 该机制涉及 F-box 和富含亮氨酸重复蛋白 2 (Fbxl2) 的上调,这进一步抑制了 TRAF 介导的信号通路 .

相似化合物的比较

类似的化合物

(S,R,S)-AHPC-Me: 另一种靶向类似通路的抑制剂。

同源-PROTAC 脑蛋白降解剂 1: 一种对细胞因子信号传导具有类似抑制作用的化合物。

来那度胺-Br: 以其在调节免疫反应中的作用而闻名。

沙利度胺-O-酰胺-C6-NH2 TFA: 用于炎症研究,其作用机制类似.

BC-1215 的独特性

This compound 具有高度的 Fbxo3 亲和力和对 TRAF 细胞因子信号传导的强效抑制作用,使其独一无二。 它能够调节多种细胞因子通路及其在炎症研究中的潜在治疗应用使其成为科学研究中的一种宝贵化合物 .

生物活性

BC-1215, also known as bis-pyridinyl benzyl ethanediamine, is a compound recognized for its significant biological activity, particularly in the context of inflammation and immune response modulation. Research has highlighted its role as an inhibitor of F-box only protein 3 (FBXO3), which is implicated in various inflammatory pathways. This article delves into the biological activity of this compound, presenting relevant data tables and case studies to illustrate its effects.

This compound functions primarily by inhibiting FBXO3, a member of the F-box family of proteins that play critical roles in the ubiquitin-proteasome system, particularly in the degradation of regulatory proteins involved in inflammation. By inhibiting FBXO3, this compound can modulate the levels of key inflammatory mediators.

Key Findings:

- Inhibition of IL-1β Secretion : this compound has been shown to inhibit ATP-induced secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, thereby reducing inflammation in various models .

- Reduction of Inflammation : In preclinical models of sepsis and acute lung injury (ALI), this compound effectively reduced inflammation and lung injury, demonstrating its potential therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Case Study 1: Pulmonary Inflammation Model

A study involving this compound in a murine model of sepsis demonstrated significant reductions in markers of pulmonary inflammation. Mice treated with this compound showed decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to control groups. This suggests that this compound may have protective effects against lung injury associated with sepsis.

Case Study 2: In Vitro Studies

In vitro experiments indicated that this compound treatment led to decreased expression levels of NF-κB target genes, which are crucial for the inflammatory response. The downregulation of these genes correlates with the observed anti-inflammatory effects, supporting the compound's potential as a therapeutic agent for inflammatory diseases.

属性

IUPAC Name |

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEPQJQQSLMESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507370-20-8 | |

| Record name | 1507370-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BC-1215?

A1: this compound is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.

Q2: What are the downstream effects of this compound treatment in the context of inflammation?

A2: this compound has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, this compound administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].

Q3: How does this compound impact neuropathic pain, and what molecular pathways are involved?

A3: Research suggests that this compound might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), this compound administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to this compound's ability to modulate several key proteins in the spinal cord:

- TRAF2: this compound, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].

- TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].

- GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].

Q4: Has this compound been investigated in any other disease models?

A4: Yes, besides lung injury and neuropathic pain, this compound has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, this compound inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].

Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to this compound's mechanism of action?

A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by this compound, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。